[1-(2-Chloro-6-fluoro-benzyl)-piperidin-3-yl]-methyl-amine hydrochloride [1-(2-Chloro-6-fluoro-benzyl)-piperidin-3-yl]-methyl-amine hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13450024
InChI: InChI=1S/C13H18ClFN2.ClH/c1-16-10-4-3-7-17(8-10)9-11-12(14)5-2-6-13(11)15;/h2,5-6,10,16H,3-4,7-9H2,1H3;1H
SMILES: CNC1CCCN(C1)CC2=C(C=CC=C2Cl)F.Cl
Molecular Formula: C13H19Cl2FN2
Molecular Weight: 293.20 g/mol

[1-(2-Chloro-6-fluoro-benzyl)-piperidin-3-yl]-methyl-amine hydrochloride

CAS No.:

VCID: VC13450024

Molecular Formula: C13H19Cl2FN2

Molecular Weight: 293.20 g/mol

* For research use only. Not for human or veterinary use.

[1-(2-Chloro-6-fluoro-benzyl)-piperidin-3-yl]-methyl-amine hydrochloride -

Description

[1-(2-Chloro-6-fluoro-benzyl)-piperidin-3-yl]-methyl-amine hydrochloride is a synthetic organic compound that incorporates a piperidine ring, a benzyl group with chlorine and fluorine substituents, and an amine functional group. This compound is primarily synthesized in laboratory settings and does not occur naturally. It falls under the category of organic compounds due to its carbon-based structure and is classified as a halogenated aromatic amine.

Synthesis

The synthesis of [1-(2-Chloro-6-fluoro-benzyl)-piperidin-3-yl]-methyl-amine hydrochloride typically involves several steps, including halogenation and amine coupling reactions. These reactions require specific conditions such as temperature control, solvent choice (e.g., dimethylformamide or dichloromethane), and catalysts (e.g., Lewis acids) to facilitate the reactions and optimize yields.

Synthesis Steps

  • Halogenation: Introduction of chlorine and fluorine substituents onto the benzyl ring.

  • Amine Coupling: Attachment of the piperidine ring to the benzyl group.

  • Salt Formation: Conversion to hydrochloride salt to enhance solubility.

Mechanism of Action and Potential Applications

The mechanism of action for compounds like [1-(2-Chloro-6-fluoro-benzyl)-piperidin-3-yl]-methyl-amine hydrochloride often involves interactions with neurotransmitter systems or specific receptors in biological systems. These interactions can modulate biological pathways, influencing physiological effects. The compound's structural analogies with known psychoactive substances suggest potential applications in drug development targeting neurological disorders.

Potential Applications Table

Application AreaDescription
Neurological DisordersPotential use in drug development due to structural similarities with psychoactive compounds
Research ToolUseful for studying receptor interactions and signaling pathways in cellular models

Chemical Reactions and Reactivity

[1-(2-Chloro-6-fluoro-benzyl)-piperidin-3-yl]-methyl-amine hydrochloride can undergo various chemical reactions, including nucleophilic substitution reactions due to the presence of halogen substituents. These reactions can be monitored using techniques such as thin-layer chromatography or high-performance liquid chromatography to ensure completion and purity.

Common Reactions

  • Nucleophilic Substitution: Reaction with nucleophiles like amines or alcohols.

  • Electrophilic Reactions: Possible reactions with electrophiles due to the basic nature of the piperidine nitrogen.

Product Name [1-(2-Chloro-6-fluoro-benzyl)-piperidin-3-yl]-methyl-amine hydrochloride
Molecular Formula C13H19Cl2FN2
Molecular Weight 293.20 g/mol
IUPAC Name 1-[(2-chloro-6-fluorophenyl)methyl]-N-methylpiperidin-3-amine;hydrochloride
Standard InChI InChI=1S/C13H18ClFN2.ClH/c1-16-10-4-3-7-17(8-10)9-11-12(14)5-2-6-13(11)15;/h2,5-6,10,16H,3-4,7-9H2,1H3;1H
Standard InChIKey ILMIPCKYKOLAKH-UHFFFAOYSA-N
SMILES CNC1CCCN(C1)CC2=C(C=CC=C2Cl)F.Cl
Canonical SMILES CNC1CCCN(C1)CC2=C(C=CC=C2Cl)F.Cl
PubChem Compound 60136948
Last Modified Jan 05 2024

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